
4-Cyanomethyl-3-hydroxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanomethyl-3-hydroxybenzophenone is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzophenone, characterized by the presence of a cyanomethyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanomethyl-3-hydroxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with cyanomethyl reagents. One common method is the Friedel-Crafts acylation reaction, where 4-hydroxybenzophenone reacts with cyanomethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, along with efficient separation and purification techniques, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Cyanomethyl-3-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyanomethyl group can be reduced to an amine or other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-cyanomethyl-3-ketobenzophenone or 4-cyanomethyl-3-carboxybenzophenone.
Reduction: Formation of 4-aminomethyl-3-hydroxybenzophenone.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4-Cyanomethyl-3-hydroxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and UV-absorbing materials
Mechanism of Action
The mechanism of action of 4-Cyanomethyl-3-hydroxybenzophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyanomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
4-Cyanobenzophenone: Lacks the hydroxyl group, affecting its solubility and reactivity.
3-Hydroxybenzophenone: Lacks the cyanomethyl group, impacting its chemical properties and applications
Uniqueness
4-Cyanomethyl-3-hydroxybenzophenone is unique due to the presence of both the hydroxyl and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(4-benzoyl-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H11NO2/c16-9-8-11-6-7-13(10-14(11)17)15(18)12-4-2-1-3-5-12/h1-7,10,17H,8H2 |
InChI Key |
NKVVDIJQTMJVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


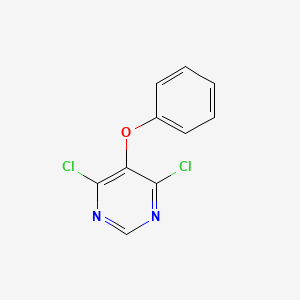
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
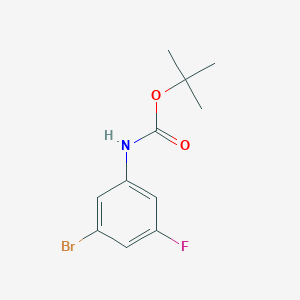

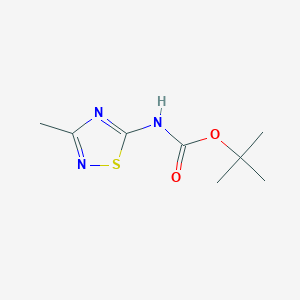
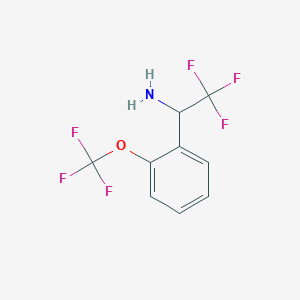
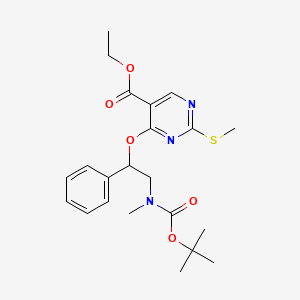
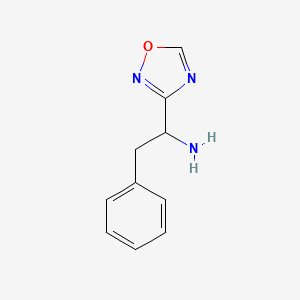
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)

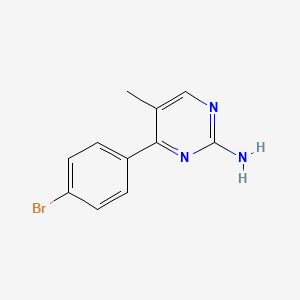
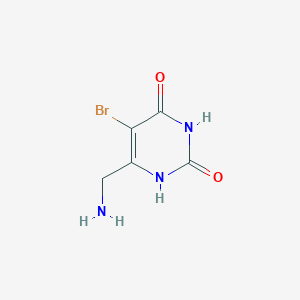
![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
